molecular formula C12H12Cl2N2 B11858769 5,7-Dichloro-2-propylquinolin-4-amine CAS No. 1189106-39-5

5,7-Dichloro-2-propylquinolin-4-amine

Cat. No.: B11858769
CAS No.: 1189106-39-5
M. Wt: 255.14 g/mol
InChI Key: SYMYQPWFJRHGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5,7-Dichloro-2-propylquinolin-4-amine, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Substitution Reactions: These include halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Produces substituted quinolines.

    Oxidation: Forms quinoline N-oxides.

    Reduction: Yields dihydroquinolines.

Scientific Research Applications

5,7-Dichloro-2-propylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.

    Biological Research: The compound is studied for its potential to inhibit DNA synthesis and promote bacterial DNA cleavage.

    Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

1189106-39-5

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

5,7-dichloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12Cl2N2/c1-2-3-8-6-10(15)12-9(14)4-7(13)5-11(12)16-8/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

SYMYQPWFJRHGSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N

Origin of Product

United States

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